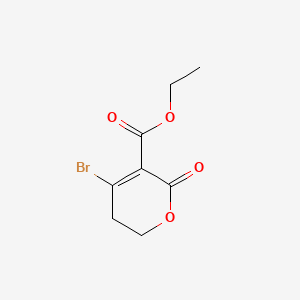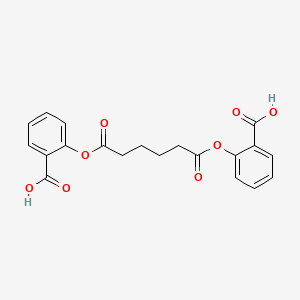
Hexanedioic Acid Bis-(2-carboxyphenyl) Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanedioic Acid Bis-(2-carboxyphenyl) Ester, also known by its IUPAC name 2-[6-(2-carboxyphenoxy)-6-oxohexanoyl]oxybenzoic acid, is a compound with the molecular formula C20H18O8 and a molecular weight of 386.35 g/mol . This compound is part of the acetylsalicylic acid (aspirin) family and is often used as an impurity reference material in pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexanedioic Acid Bis-(2-carboxyphenyl) Ester can be synthesized through esterification reactions involving hexanedioic acid and 2-carboxyphenol. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Hexanedioic Acid Bis-(2-carboxyphenyl) Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with catalysts such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Hexanedioic acid and 2-carboxyphenol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives of the original ester.
Scientific Research Applications
Hexanedioic Acid Bis-(2-carboxyphenyl) Ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Hexanedioic Acid Bis-(2-carboxyphenyl) Ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release active carboxylic acid derivatives, which may interact with enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific context of its application, such as its role as an impurity in pharmaceutical formulations .
Comparison with Similar Compounds
Hexanedioic Acid Bis-(2-carboxyphenyl) Ester can be compared with other similar compounds, such as:
Hexanedioic Acid Bis-(2-ethylhexyl) Ester: Known for its use as a plasticizer.
Hexanedioic Acid Bis-(2-methylphenyl) Ester: Another ester derivative with different physical and chemical properties.
Uniqueness: this compound is unique due to its specific structure and its role as an impurity reference material in pharmaceutical testing. Its applications in analytical development and method validation set it apart from other ester derivatives .
Properties
CAS No. |
69638-07-9 |
|---|---|
Molecular Formula |
C20H18O8 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-[6-(2-carboxyphenoxy)-6-oxohexanoyl]oxybenzoic acid |
InChI |
InChI=1S/C20H18O8/c21-17(27-15-9-3-1-7-13(15)19(23)24)11-5-6-12-18(22)28-16-10-4-2-8-14(16)20(25)26/h1-4,7-10H,5-6,11-12H2,(H,23,24)(H,25,26) |
InChI Key |
IRDOHKKFMUGWDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC(=O)CCCCC(=O)OC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



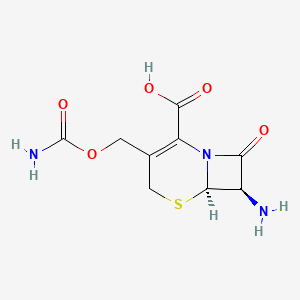
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13420957.png)
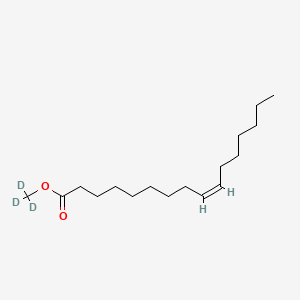
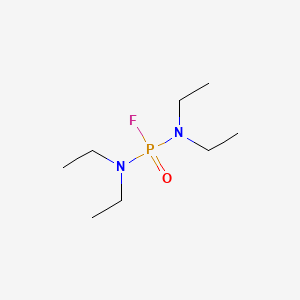


![2-[(3-Fluoropyridin-2-yl)amino]ethanol](/img/structure/B13420993.png)
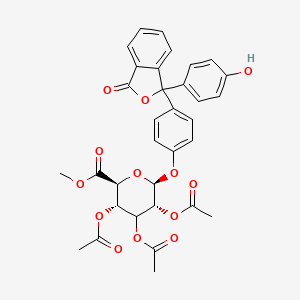
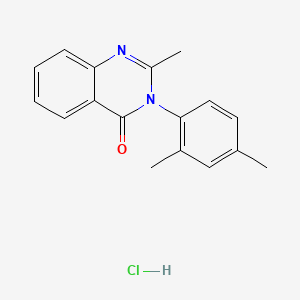
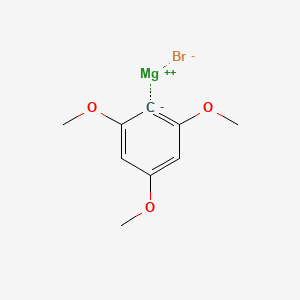
![2-(5,17-Dihydroxy-4,8,12,15-tetramethyl-16-oxo-18-bicyclo[13.3.0]octadeca-8,12,17-trienyl)propyl acetate](/img/structure/B13421010.png)
